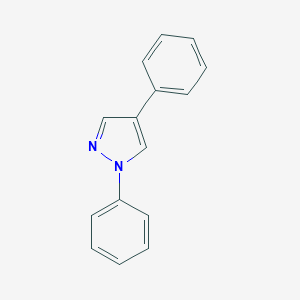

1,4-联苯基吡唑

描述

Synthesis Analysis

The synthesis of 1,4-Diphenylpyrazole derivatives has been achieved through various methods. One notable protocol involves the reactions of 3-aryl-2,3-epoxy-1-phenyl-1-propanone with phenylhydrazine under ultrasound irradiation, resulting in 5-aryl-1,3-diphenylpyrazole with high yields and environmental friendliness (Ji-tai Li et al., 2010). Another approach utilizes potassium permanganate supported on silica gel as a dehydrogenation reagent to synthesize a series of 1,3-diphenylpyrazole derivatives (Ens Joint, 2009).

Molecular Structure Analysis

Molecular structure and solid-state photochromism of 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone have been characterized, revealing reversible enol-keto photoisomerization, excellent photostability, and high fatigue resistance (Jixi Guo et al., 2007).

Chemical Reactions and Properties

1,3-Diphenylpyrazoles have been synthesized and evaluated for their antiparasitic activities, showing that nitrated compounds were more efficient against various parasites (Pascal Rathelot et al., 2002). Additionally, studies on phenyl-substituted heterocyclic compounds have provided insight into the nitration of 1,3- and 1,5-diphenylpyrazoles, yielding specific nitrophenyl compounds under varying conditions (B. Lynch & Y. Hung, 1964).

Physical Properties Analysis

The polarized IR spectra of hydrogen-bonded 3,5-diphenylpyrazole crystals at different temperatures have shown that the spectral properties are closely related to the electronic structure of the molecular systems, indicating strong coupling in the tetramers through a "tail-to-head"-type Davydov coupling (H. Flakus et al., 2012).

科学研究应用

HIV-1 逆转录酶抑制:发现一类新型的 1,5-联苯基吡唑衍生物可作为针对 HIV-1 的非核苷逆转录酶抑制剂 (NNRTI),对野生型和德拉韦丁耐药 P236L 逆转录酶 (RT) 均表现出良好的活性 (Genin 等人,2000)。

抗肿瘤剂:合成了用不同三唑取代的 1,5-联苯基吡唑衍生物,并评估了它们对雌激素依赖性肿瘤细胞系的抗雌激素作用和细胞毒性 (Farag 等人,2010)。

前列腺素还原酶抑制:发现 1,3-联苯基吡唑-4-丙酸 (DPPA) 是前列腺素还原酶的一种强效抑制剂,前列腺素还原酶参与炎症和真菌感染,表明其作为这些疾病治疗的潜力 (Kavitha & Velraj, 2018)。

缓蚀:研究了包括 3,5-联苯基-4H-1,2,4-三唑在内的某些 4H-三唑衍生物在盐酸溶液中抑制低碳钢腐蚀的效率,证明了其显着的保护性能 (Bentiss 等人,2007)。

抗寄生虫活性:合成了 1,3-联苯基吡唑衍生物并评估了它们的抗寄生虫活性,一些化合物对恶性疟原虫、阴道毛滴虫和婴儿利什曼原虫表现出有效性 (Rathelot 等人,2002)。

降血糖剂:制备了几种 3,5-二芳基吡唑磺酰脲衍生物,并显示出有效的降血糖活性,表明它们作为糖尿病治疗的潜力 (Soliman 等人,1981)。

抗菌活性:合成的 4-芳基偶氮-1-取代-3,5-联苯基吡唑表现出显着的抗菌活性,表明它们作为抗菌剂的潜在用途 (Amir 等人,2003)。

未来方向

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

属性

IUPAC Name |

1,4-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKVEARUNZRABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346571 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diphenylpyrazole | |

CAS RN |

15132-01-1 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

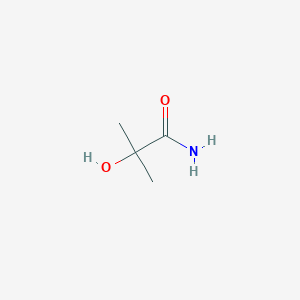

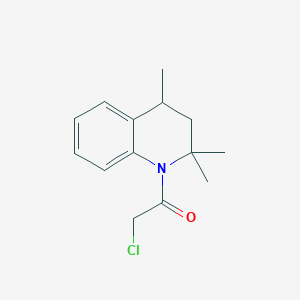

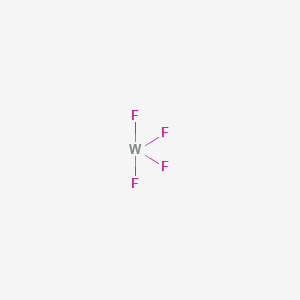

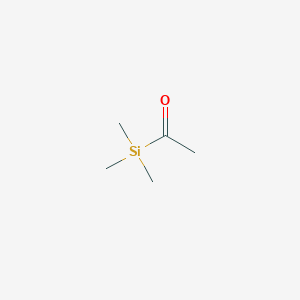

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)